1-Butoxyethyl methacrylate

Thermally labile polymers Hemiacetal ester dissociation Latent curing agents

1-Butoxyethyl methacrylate (CAS 85997-75-7) is an alkoxyalkyl methacrylate monomer distinguished by a hemiacetal ester linkage in its 1-butoxyethyl side chain, placing it in a unique subclass of thermally labile methacrylates alongside 1-ethoxyethyl (EEMA), 1-isopropoxyethyl, and 1-(tert‑butoxy)ethyl methacrylate (tBEMA). Unlike conventional alkyl methacrylates such as butyl methacrylate (BMA, CAS 97‑88‑1) that possess simple hydrocarbon ester side chains, 1‑butoxyethyl methacrylate contains an acid‑labile C–O bond that undergoes clean thermal dissociation to regenerate a carboxylic acid and a vinyl ether, a functional property that enables latent reactivity, self‑crosslinking, and triggered deprotection in polymer systems.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Cat. No. B8401700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butoxyethyl methacrylate
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCOC(C)OC(=O)C(=C)C
InChIInChI=1S/C10H18O3/c1-5-6-7-12-9(4)13-10(11)8(2)3/h9H,2,5-7H2,1,3-4H3
InChIKeyXXNDEOCNKXHSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butoxyethyl Methacrylate: A Structurally Distinct Hemiacetal Ester Monomer for Thermally Programmable Polymers and Advanced Electronics


1-Butoxyethyl methacrylate (CAS 85997-75-7) is an alkoxyalkyl methacrylate monomer distinguished by a hemiacetal ester linkage in its 1-butoxyethyl side chain, placing it in a unique subclass of thermally labile methacrylates alongside 1-ethoxyethyl (EEMA), 1-isopropoxyethyl, and 1-(tert‑butoxy)ethyl methacrylate (tBEMA) [1]. Unlike conventional alkyl methacrylates such as butyl methacrylate (BMA, CAS 97‑88‑1) that possess simple hydrocarbon ester side chains, 1‑butoxyethyl methacrylate contains an acid‑labile C–O bond that undergoes clean thermal dissociation to regenerate a carboxylic acid and a vinyl ether, a functional property that enables latent reactivity, self‑crosslinking, and triggered deprotection in polymer systems [2]. This structural feature underpins its procurement value in applications demanding thermally switchable chemistry, low‑shrinkage internal plasticization, and high‑purity supply (≥98 %) for electronics‑grade formulations [3].

Why 1-Butoxyethyl Methacrylate Cannot Be Replaced by Generic Alkyl or Linear Alkoxy Methacrylates in Precision Polymer Design


Procurement specialists and formulators cannot simply substitute 1‑butoxyethyl methacrylate with the linear isomer 2‑butoxyethyl methacrylate (CAS 13532‑94‑0), conventional butyl methacrylate, or even shorter‑chain hemiacetal analogs because the 1‑butoxyethyl ester structure imparts a distinct combination of thermal dissociation kinetics, internal plasticization efficiency, and reactivity parameters that govern end‑use performance [1]. The linear isomer lacks the hemiacetal ester group entirely and therefore cannot undergo thermally triggered carboxylic acid regeneration or self‑crosslinking, eliminating its utility in photo‑patternable solder masks or latent‑acid formulations [2]. Within the hemiacetal ester family, the dissociation reactivity follows a precise rank order—1‑(tert‑butoxy)ethyl > 1‑isopropoxyethyl > 1‑ethoxyethyl > 1‑butoxyethyl—meaning that selecting a different alkoxy group directly shifts the thermal activation window and first‑order dissociation rate constant, with quantitative consequences for cure scheduling and shelf stability that cannot be compensated by simple formulation adjustments [2].

Quantitative Differentiation Evidence for 1-Butoxyethyl Methacrylate vs. Closest Analogs and Alternatives


Thermal Dissociation Reactivity: 1‑Butoxyethyl Methacrylate Occupies the Lowest Reactivity Tier Among Hemiacetal Ester Methacrylates

In a systematic study of hemiacetal‑ester‑containing copolymers with butyl methacrylate, the thermal dissociation of the side‑chain hemiacetal ester followed first‑order kinetics at 140 °C, and the relative reactivity order was explicitly established as 1‑(tert‑butoxy)ethyl > 1‑isopropoxyethyl > 1‑ethoxyethyl > 1‑butoxyethyl ester [1]. This means that 1‑butoxyethyl methacrylate (BEMA) is the least thermally labile member of this monomer class, providing a wider processing window and greater latency during ambient storage compared to the ethoxy (EEMA) and tert‑butoxy (tBEMA) variants. The quantitative consequence is that a formulator using tBEMA would experience a higher dissociation rate constant at a given temperature, potentially leading to premature deprotection, while BEMA offers the slowest, most controllable dissociation profile.

Thermally labile polymers Hemiacetal ester dissociation Latent curing agents

Living Anionic Polymerization Behavior: 1‑Butoxyethyl Methacrylate Enables Well‑Defined Macromolecular Architecture at Practical Low Temperatures

1‑Butoxyethyl methacrylate (BEMA) was polymerized via living anionic polymerization in THF using (1,1‑diphenyl)hexyllithium as initiator with LiCl additive. Under optimized conditions ([LiCl]/[DPHL]₀ = 1, temperature −60 to −20 °C), BEMA produced poly(BEMA) with controlled molecular weights and narrow molecular weight distribution Mw/Mn = 1.06–1.09 [1]. In contrast, the shorter ethoxy analog EEMA and the bulkier tBEMA required similarly stringent conditions, but BEMA uniquely retains sufficient living character at −40 °C while offering easier post‑polymerization hydrolysis to well‑defined poly(methacrylic acid) compared to the sterically hindered tBEMA. Butyl methacrylate (BMA), a conventional alkyl methacrylate comparator, requires much lower temperatures (−78 °C) for truly controlled anionic polymerization and cannot be hydrolyzed to poly(methacrylic acid), eliminating the latent functionality entirely.

Living anionic polymerization Block copolymer synthesis Poly(methacrylic acid) precursors

Self‑Crosslinking Architecture: 1‑Butoxyethyl Methacrylate–GMA Copolymers Complete Crosslinking at 160 °C within 60 Minutes

When 1‑butoxyethyl methacrylate was radically copolymerized with glycidyl methacrylate (GMA) and butyl methacrylate at 80 °C for 6.5 h, the resulting terpolymer containing both hemiacetal ester and epoxy side chains underwent a two‑step self‑crosslinking mechanism: (1) thermal dissociation of the hemiacetal ester to generate a pendant carboxylic acid, followed by (2) esterification of the carboxylic acid with the epoxy group. The crosslinking reaction was completed at 160 °C within 60 min, while the copolymer solution in xylene remained stable at 50 °C with no premature gelation [1]. In contrast, a copolymer of butyl methacrylate and GMA alone lacks the latent acid source and cannot self‑crosslink without external curing agents, whereas copolymers based on the more reactive EEMA would dissociate at lower temperatures, compromising solution storage stability below 50 °C.

Self-crosslinkable polymers Epoxy–hemiacetal dual cure Thermosetting coatings

Isomeric Structural Differentiation: 1‑Butoxyethyl Methacrylate (Hemiacetal Ester) vs. 2‑Butoxyethyl Methacrylate (Linear Ether‑Ester)

1‑Butoxyethyl methacrylate (BEMA, CAS 85997‑75‑7) and 2‑butoxyethyl methacrylate (CAS 13532‑94‑0) share the same molecular formula (C₁₀H₁₈O₃) and molecular weight (186.25 g mol⁻¹) but differ fundamentally in the connectivity of the ester group. The 1‑isomer features a hemiacetal ester linkage [–CH(CH₃)–O–C(=O)–] that is thermally and acid‑labile, while the 2‑isomer contains a conventional ether‑ester linkage [–CH₂CH₂–O–(CH₂)₃CH₃] that is chemically stable under the same conditions [1]. Physical property data for the 2‑isomer (density 0.939 g mL⁻¹ at 25 °C, refractive index n20/D 1.4335, boiling point 90–92 °C at 3 mm Hg, water solubility 1.007 g L⁻¹, vapor pressure 99 Pa at 20 °C) are reported in vendor databases, but these values correspond to the linear isomer and cannot be extrapolated to the hemiacetal ester isomer without verification . The functional consequence is decisive: the 1‑isomer can participate in latent deprotection and self‑crosslinking chemistry, whereas the 2‑isomer behaves as a permanently stable flexibilizing comonomer analogous to butyl acrylate derivatives.

Monomer isomerism Hemiacetal ester chemistry Polymer architecture design

Internal Plasticization Efficiency: 1‑Butoxyethyl Ester Side Chain Lowers Polymer Tg vs. Conventional Alkyl Methacrylates

The 1‑butoxyethyl ester side chain, being a flexible ether‑ester structure, acts as an internal plasticizer that reduces the glass transition temperature (Tg) of the resulting polymer system and enhances molecular chain mobility [1]. While a homopolymer Tg value for pure poly(1‑butoxyethyl methacrylate) was not located in peer‑reviewed primary literature, vendor technical sources indicate that homopolymer Tg values are expected to be analogous to butyl methacrylate copolymers (~35 °C for BMA copolymers) but with additional flexibility conferred by the ether oxygen in the side chain [2]. The polarity contribution from the ether linkage further differentiates BEMA‑based polymers from purely hydrocarbon alkyl methacrylates, providing higher polarity than alkyl methacrylate polymers while maintaining low Tg characteristics . This combination—low Tg plus enhanced polarity—is not simultaneously achievable with butyl methacrylate (low Tg but low polarity) or 2‑hydroxyethyl methacrylate (higher polarity but higher Tg).

Internal plasticization Glass transition temperature Flexible coatings

Electronics‑Grade Application Specificity: Photo‑Patternable Solder Masks and Semiconductor Packaging

1‑Butoxyethyl methacrylate is explicitly cited as a high‑performance reactive diluent and modifying monomer in solder mask inks for flexible printed circuit boards (FPCBs), semiconductor packaging materials, and optical adhesives for liquid crystal displays (LCDs) [1]. Patent literature further describes the use of 1‑alkoxyethyl methacrylates, including BEMA, as blocked acid monomers in radiation‑curable compositions for solder masks, where the thermal deprotection of the hemiacetal ester generates the acid catalyst required for subsequent epoxy crosslinking [2][3]. In this application context, conventional alkyl methacrylates such as butyl methacrylate cannot serve as latent acid sources and require separate photoacid generators (PAGs) to achieve comparable photolithographic performance. Similarly, the linear isomer 2‑butoxyethyl methacrylate, lacking the hemiacetal ester, functions only as an inert diluent without contributing to the curing chemistry.

Solder mask inks Flexible printed circuits Semiconductor packaging

Evidence‑Backed Application Scenarios Where 1‑Butoxyethyl Methacrylate Demonstrates Procurement‑Relevant Superiority


Latent One‑Component Thermosetting Coatings with Programmable Cure Temperature

Formulators developing one‑component (1K) thermosetting coating systems that must remain stable during storage at ≤50 °C yet cure rapidly at 150–160 °C should select 1‑butoxyethyl methacrylate as the latent reactive comonomer. The self‑crosslinking architecture demonstrated with GMA copolymer completes cure at 160 °C within 60 min while maintaining solution stability at 50 °C [1]. The lower thermal dissociation reactivity of BEMA relative to EEMA or tBEMA provides the widest safety margin against premature gelation during compounding and storage [2].

Well‑Defined Poly(methacrylic acid) Synthesis via Living Anionic Polymerization

Researchers requiring poly(methacrylic acid) (PMAA) with precisely controlled molecular weight and narrow dispersity for block copolymer self‑assembly or bioconjugation should procure BEMA over butyl methacrylate or tert‑butyl methacrylate. BEMA undergoes living anionic polymerization at −40 °C with LiCl to yield polymers with Mw/Mn = 1.06–1.09, followed by facile acid hydrolysis to well‑defined PMAA [3]. This route avoids the extreme −78 °C conditions needed for alkyl methacrylates and the harsh deprotection conditions (strong acid, elevated temperature) required for tert‑butyl methacrylate hydrolysis.

Photo‑Patternable Solder Mask Inks Requiring Latent Acid Functionality

Manufacturers of liquid photoimageable solder masks for flexible printed circuit boards benefit from procuring BEMA as a dual‑function reactive diluent. The methacrylate group participates in the UV‑initiated radical polymerization to establish the pattern, while the hemiacetal ester side chain generates a carboxylic acid catalyst upon thermal post‑exposure bake, triggering epoxy crosslinking for final cure [4]. This eliminates the need for separate photoacid generators and simplifies the formulation supply chain. The linear isomer 2‑butoxyethyl methacrylate cannot fulfill this dual role .

Flexible Low‑Tg Polymer Synthesis Requiring Enhanced Substrate Adhesion

Coatings formulators targeting low‑Tg, high‑flexibility films with improved adhesion to polar substrates should consider BEMA over butyl methacrylate or 2‑ethylhexyl methacrylate. The ether oxygen in the butoxyethyl side chain increases polymer polarity relative to purely hydrocarbon methacrylates, enhancing wetting and adhesion to metal oxides, glass, and polar plastics, while the flexible side chain depresses Tg into the sub‑ambient range [5]. This combination of low Tg and elevated polarity is not simultaneously offered by BMA (low polarity), 2‑ethylhexyl methacrylate (low polarity), or 2‑hydroxyethyl methacrylate (high Tg ~85 °C).

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